molecular formula C24H27FN4O2 B2587082 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one CAS No. 1574576-94-5

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No. B2587082
M. Wt: 422.504
InChI Key: OEWGVSHWOUHQCQ-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Methodologies : The synthesis of quinazolinone derivatives often involves multi-step reactions that can introduce various functional groups into the quinazolinone core. These methodologies enable the exploration of structure-activity relationships and the optimization of biological properties (Asahina et al., 2008; Patel et al., 2007).

  • Antimicrobial Activity : A significant area of application for quinazolinone derivatives is in antimicrobial research, where these compounds have been tested against a variety of bacterial and fungal strains. Some derivatives have shown potent antibacterial and antifungal activities, indicating their potential as lead compounds for the development of new antimicrobials (Ram et al., 2016; Babu et al., 2015).

  • Antitumor Activity : The antitumor properties of quinazolinone derivatives have also been a focus of research. These compounds have been evaluated in vitro against various cancer cell lines, with some showing significant inhibitory activities. This suggests their potential use in cancer therapy (Cao et al., 2005).

  • Pharmacokinetic Studies : Research has also been conducted on the pharmacokinetics of quinazolinone derivatives, aiming to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for the development of quinazolinone-based therapeutics (Iovino et al., 2004).

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-26-21-16-17(9-10-18(21)24(31)29-11-5-4-8-22(26)29)23(30)28-14-12-27(13-15-28)20-7-3-2-6-19(20)25/h2-3,6-7,9-10,16,22H,4-5,8,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWGVSHWOUHQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

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